molecular formula C13H9BrN2O2S B3037382 1-[(4-bromophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine CAS No. 477872-36-9

1-[(4-bromophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B3037382
CAS No.: 477872-36-9
M. Wt: 337.19 g/mol
InChI Key: YYSITIVBKPCOSW-UHFFFAOYSA-N
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Description

1-[(4-Bromophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core with a 4-bromophenylsulfonyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-bromophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine typically involves the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.

    Introduction of the 4-Bromophenylsulfonyl Group: This step generally involves the sulfonylation of the pyrrolo[2,3-b]pyridine core using 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Bromophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The sulfonyl group can participate in redox reactions, potentially altering the electronic properties of the compound.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be obtained.

    Oxidation and Reduction Products: These reactions can lead to the formation of sulfone or sulfoxide derivatives.

Scientific Research Applications

1-[(4-Bromophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-[(4-bromophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine exerts its effects involves:

Comparison with Similar Compounds

Uniqueness: 1-[(4-Bromophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine is unique due to its specific combination of the pyrrolo[2,3-b]pyridine core and the 4-bromophenylsulfonyl group, which imparts distinct electronic and steric properties that are advantageous in medicinal chemistry and material science applications.

Properties

IUPAC Name

1-(4-bromophenyl)sulfonylpyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O2S/c14-11-3-5-12(6-4-11)19(17,18)16-9-7-10-2-1-8-15-13(10)16/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYSITIVBKPCOSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(C=C2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-bromophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine
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1-[(4-bromophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 3
1-[(4-bromophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 4
1-[(4-bromophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 5
1-[(4-bromophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 6
1-[(4-bromophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine

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